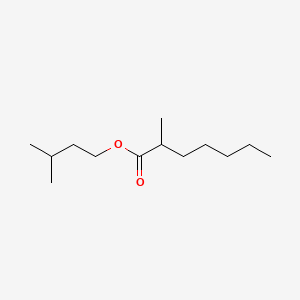

3-Methylbutyl 2-methylheptanoate

CAS No.: 94133-55-8

Cat. No.: VC16956533

Molecular Formula: C13H26O2

Molecular Weight: 214.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94133-55-8 |

|---|---|

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.34 g/mol |

| IUPAC Name | 3-methylbutyl 2-methylheptanoate |

| Standard InChI | InChI=1S/C13H26O2/c1-5-6-7-8-12(4)13(14)15-10-9-11(2)3/h11-12H,5-10H2,1-4H3 |

| Standard InChI Key | LRFCJZFOGFVMEL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C)C(=O)OCCC(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Methylbutyl 2-methylbutanoate belongs to the fatty acid ester class, with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name, 3-methylbutyl 2-methylbutanoate, reflects its branched alkyl and acyl groups. The compound’s structure features a 3-methylbutyl ester group linked to a 2-methylbutanoic acid moiety, contributing to its low water solubility and high affinity for organic solvents like ethanol.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylbutyl 2-methylbutanoate | NIST |

| CAS Registry Number | 27625-35-0 | VulcanChem |

| Molecular Formula | C₁₀H₂₀O₂ | PVD |

| InChI Key | VGIRHYHLQKDEPP-UHFFFAOYSA-N | NIST |

Spectroscopic and Physical Properties

The ester’s infrared (IR) spectrum exhibits characteristic carbonyl (C=O) stretching vibrations near 1740 cm⁻¹, typical for esters . Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl branches: δ 0.8–1.0 ppm (terminal methyl groups) and δ 2.2–2.4 ppm (methine protons adjacent to the ester oxygen). Its boiling point is estimated at ~200°C based on analog compounds, though experimental data remain limited .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The ester is synthesized via acid-catalyzed esterification between 3-methylbutanol (isoamyl alcohol) and 2-methylbutanoic acid. Sulfuric acid (H₂SO₄) is commonly employed as a catalyst, with reaction conditions optimized at 60–80°C for 4–6 hours to achieve yields exceeding 80%. The mechanism follows classical Fischer esterification, where the acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol.

Reaction Scheme:

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance efficiency. Reactive distillation is employed to remove water, shifting the equilibrium toward ester formation. Post-synthesis, the product is purified via fractional distillation, achieving ≥95% purity for flavor and fragrance applications.

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity aroma—reminiscent of apple and banana—makes it a staple in:

-

Food Additives: Enhances fruit flavors in candies, beverages, and baked goods.

-

Perfumery: Imparts top notes in floral and citrus fragrances.

Agricultural Research

Recent studies underscore its nematicidal activity. Against Bursaphelenchus xylophilus, it exhibits an LC₅₀ of 0.0326 mg/mL, outperforming conventional agents like abamectin. This efficacy is attributed to its ability to disrupt nematode lipid membranes, though mechanistic details require further exploration.

Natural Occurrence and Metabolic Pathways

Biosynthesis in Plants

The ester is synthesized in fruits through enzymatic esterification during ripening. Key enzymes include alcohol acyltransferases (AATs), which catalyze the transfer of acyl groups from acyl-CoAs to alcohols . In apples, its concentration peaks during the late maturation stage, correlating with volatile emission profiles.

Microbial Degradation

Soil microbes metabolize the ester via hydrolysis into 3-methylbutanol and 2-methylbutanoic acid, which enter β-oxidation pathways. This biodegradability minimizes ecological persistence, aligning with green chemistry principles.

Analytical Methods and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for quantifying this ester in complex matrices. Retention indices and mass fragments (e.g., m/z 71, 85) aid identification. Calibration curves using internal standards (e.g., nonyl acetate) achieve detection limits of 0.1 ppm in food samples.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR provide structural confirmation. Key assignments include:

Future Research Directions

Nematicidal Formulations

Optimizing delivery systems (e.g., nanoemulsions) could enhance field efficacy against plant-parasitic nematodes while reducing application rates.

Synthetic Biology

Engineering microbial strains (e.g., Saccharomyces cerevisiae) to overproduce the ester via metabolic pathways offers a sustainable production alternative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume